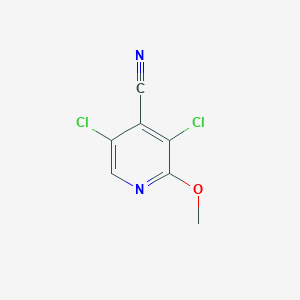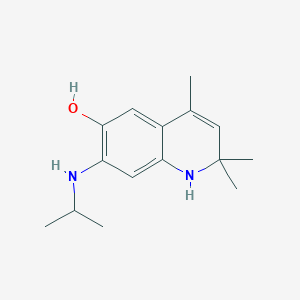
7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
Descripción general
Descripción
7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, abbreviated as 7-IPAQ, is an organic compound with a molecular formula of C17H23NO. It is a derivative of quinoline, a heterocyclic compound found in many natural products and drugs. 7-IPAQ has been used in a variety of scientific research applications, including as a potential therapeutic agent and as a substrate for biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Photolysis and Radical Formation
Nature of the radicals formed in the photolysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol : The study revealed that photolysis of compounds like 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol leads to the formation of aminyl radicals, primarily undergoing dimerization. Additionally, the presence of O2 can result in nitroxyl radicals during photolysis, albeit as a side reaction with low quantum yield (Malkin et al., 1981).
Chemical Synthesis and Catalysis
Gold-catalyzed intramolecular allylic amination for the synthesis of 1,2-dihydroquinolines : A method utilizing AuCl(3)/AgSbF(6) catalysis for intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols was presented. This methodology affords 1,2-dihydroquinolines, indicating potential routes for synthesizing structures akin to 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (Kothandaraman et al., 2009).
Antioxidant Properties and Oxidation Mechanism
Study of the mechanism of the antioxidant action of ethoxyquin : This paper delved into the antioxidant action of ethoxyquin, a chemical relative to 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol. The results pointed out the formation of various oxidation products and emphasized the molecule's antioxidant properties, potentially indicative of similar properties in structurally related compounds (Taimr, 1994).
Growth Stimulation in Plants
SYNTHESIZED ORGANIC COMPOUNDS AS GROWTH STIMULATORS FOR WOODY PLANTS : The impact of synthesized organic compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives on the growth of ornamental woody plants was assessed. The study found significant growth stimulation, indicating potential agricultural applications for compounds within this chemical family (Vostrikova et al., 2020).
Propiedades
IUPAC Name |
2,2,4-trimethyl-7-(propan-2-ylamino)-1H-quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-9(2)16-13-7-12-11(6-14(13)18)10(3)8-15(4,5)17-12/h6-9,16-18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZPNUQNJARBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC(=C(C=C12)O)NC(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)
![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)
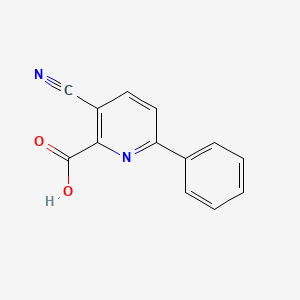
![4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392691.png)
![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)
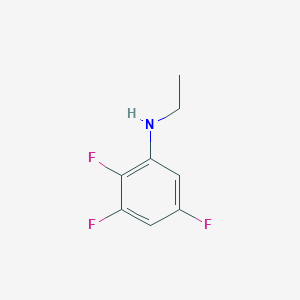
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)
![Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1392695.png)
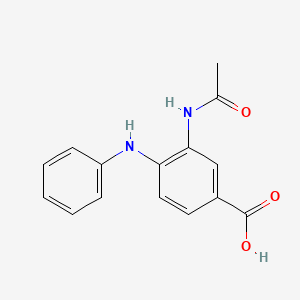
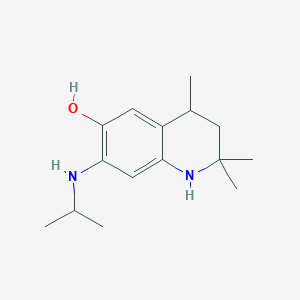
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1392699.png)
![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392703.png)
